2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol
Overview
Description
The compound “2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol” is a derivative of benzimidazole . Benzimidazole is a type of organic compound that’s part of the group of heterocyclic aromatic amines . It’s a bicyclic compound made up of the fusion of benzene and imidazole .
Synthesis Analysis
While specific synthesis methods for “2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol” are not available, benzimidazole derivatives are often synthesized from o-phenylenediamine and carboxylic acids . The exact method can vary depending on the specific derivative being synthesized .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using various spectroscopic and analytical techniques such as FT–IR, 1H NMR, ESI mass spectra, UV–vis and fluorescence spectroscopy .Chemical Reactions Analysis
Benzimidazole and its derivatives are known to participate in a variety of chemical reactions. They can act as ligands in the formation of complexes with metals . The exact reactions would depend on the specific derivative and conditions.Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The exact physical and chemical properties of “2-(1H-Benzo[d]imidazol-2-yl)-5-bromophenol” would depend on its specific structure.Scientific Research Applications
Antimicrobial Agents
Benzimidazole derivatives, including 2-(1H-benzo[d]imidazol-2-yl)-5-bromophenol , have been recommended as potent antimicrobial agents. They have shown excellent results in antimicrobial assays compared to standard antibacterial and antifungal drugs .
Anticancer Activity
These compounds have also been evaluated for their anticancer activity. Some derivatives were found to be less cytotoxic than standard drugs towards certain cancer cell lines, indicating potential as antitumor agents .
EGFR and erbB2 Inhibitors
Research suggests that benzimidazole derivatives could serve as potential inhibitors of EGFR and erbB2, which are proteins involved in cell signaling and are targets for cancer therapy .
Anti-Alzheimer Agents
Benzimidazole derivatives are being explored as anti-Alzheimer agents due to their potential therapeutic effects on neurological conditions .
Antidiabetic Agents
These compounds have also been identified as potential antidiabetic agents, offering a new avenue for diabetes treatment research .
Antiparasitic Agents
The antiparasitic properties of benzimidazole derivatives make them candidates for treating parasitic infections .
Dyestuff and Copolymer Synthesis
Beyond medical applications, these compounds are used in the synthesis of dyestuffs, sanitizers, corrosion inhibitors, antioxidants, and copolymers, showcasing their versatility in various industrial processes .
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can block certain signals at the receptor level, leading to reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
It’s known that imidazole derivatives can have various effects, such as antiangiogenic effects and promotion of apoptosis .
Action Environment
It’s known that the synthesis of certain imidazole derivatives can be performed under solvent-free conditions , which suggests that the synthesis environment can impact the properties of these compounds.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-bromophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-8-5-6-9(12(17)7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYLCCFOCVJWMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-2-yl)-5-bromophenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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